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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506 Get Quote

Technical Support Center: MS6105
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on improving the in vivo bioavailability of MS6105.

The information is presented through frequently asked questions and detailed troubleshooting

guides.

Frequently Asked Questions (FAQs)
Q1: What is MS6105?

A1: MS6105 is a potent and selective cell-penetrant Proteolysis Targeting Chimera (PROTAC)

that degrades the lactate dehydrogenase (LDH) protein.[1][2][3] It is composed of an LDH

inhibitor warhead linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By

bringing LDH into proximity with the E3 ligase, MS6105 induces the ubiquitination and

subsequent degradation of both LDHA and LDHB subunits by the proteasome.[1][4][5][6] It has

demonstrated anti-proliferative activity in pancreatic cancer cell lines and is considered a

valuable chemical tool for studying the pathophysiological functions of LDH.[1][4][7][8]

Q2: What are the known physicochemical and solubility properties of MS6105?

A2: MS6105 is a white to beige powder with a high molecular weight.[2] Its aqueous solubility is

low, which is a common challenge for the oral bioavailability of complex molecules. It is soluble

in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3] A summary of its key properties is

provided in Table 1.
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Table 1: Physicochemical Properties of MS6105

Property Value Source

Molecular Formula C₆₅H₈₁N₉O₉S₃ [2]

Molecular Weight 1228.59 g/mol [2][3]

Appearance White to beige powder [2]

Assay Purity ≥98% (HPLC) [2][3]

Solubility
DMSO: up to 100 mM (122.86

mg/mL)
[3]

Storage Temperature -20°C [3]

Q3: Has the in vivo bioavailability of MS6105 been previously studied?

A3: Yes, a pharmacokinetic (PK) study in mice has been conducted.[4] The study showed that

MS6105 is bioavailable after a single intraperitoneal (IP) injection.[4][5][6][7][9] However, data

on its oral bioavailability, which is often preferred for clinical development, is not extensively

published. The existing study provides a baseline for exposure levels that can be targeted

when developing an oral formulation.

Table 2: Summary of Published In Vivo Pharmacokinetic Data for MS6105 in Mice

Parameter Value
Experimental
Conditions

Source

Dose 5 mg/kg
Single Intraperitoneal

(IP) injection
[4]

Cₘₐₓ (Peak Plasma

Conc.)
~1800 nM

Measured over 24

hours
[4]

Tₘₐₓ (Time to Peak

Conc.)
8 hours

Measured over 24

hours
[4]

Vehicle Not specified N/A [4]
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Q4: What is the mechanism of action for MS6105?

A4: MS6105 functions as a PROTAC to induce the degradation of LDHA and LDHB. This

process involves the recruitment of the VHL E3 ubiquitin ligase to the target LDH proteins,

leading to their ubiquitination and subsequent destruction by the cell's proteasome machinery.

MS6105 (PROTAC)
Ternary Complex Formation

Ubiquitin-Proteasome System

MS6105

LDH Warhead

Linker

VHL Ligand

LDH Target
(LDHA/LDHB)

 Binds

VHL E3 Ligase

 Binds

LDH-MS6105-VHL
Complex

Poly-ubiquitinated
LDH

 E3 ligase activity

Ubiquitin
(Ub)

Proteasome
 Recognition Degraded LDH

(Peptides)
 Degradation

Click to download full resolution via product page

Diagram of the MS6105 PROTAC mechanism of action.

Troubleshooting Guide: Improving In Vivo
Bioavailability
This guide addresses common issues encountered when evaluating the bioavailability of

MS6105, particularly following oral administration.

Problem: Low or undetectable plasma concentrations of MS6105 after oral dosing.

Primary Cause: The poor aqueous solubility of MS6105 likely limits its dissolution in the

gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[10]
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Solution 1: Implement Advanced Formulation Strategies

Improving the formulation is the most effective approach to enhance the solubility and

dissolution rate of poorly soluble compounds.[11] Several strategies can be employed, each

with distinct advantages.

Table 3: Comparison of Formulation Strategies for Poorly Soluble Drugs
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Strategy Description Advantages Disadvantages

Amorphous Solid

Dispersions (ASDs)

The drug is dispersed

in a polymer matrix in

an amorphous (non-

crystalline) state.[12]

[13]

Significantly increases

apparent solubility and

dissolution rate; can

be formulated into

solid dosage forms.

[13][14]

Can be physically

unstable, potentially

recrystallizing over

time; requires

specialized

manufacturing like

spray drying.[14]

Lipid-Based

Formulations (e.g.,

SEDDS/SMEDDS)

The drug is dissolved

in a mixture of oils,

surfactants, and co-

solvents that form a

fine emulsion or

microemulsion upon

contact with GI fluids.

[12]

Enhances

solubilization, can

bypass the dissolution

step, and may

improve absorption

via lymphatic

pathways, avoiding

first-pass metabolism.

[12][15]

Can have limited drug

loading capacity;

potential for GI side

effects with high

surfactant

concentrations.

Co-solvent Systems

The drug is dissolved

in a mixture of water-

miscible organic

solvents (e.g.,

PEG400, propylene

glycol, ethanol).[10]

[16]

Simple to prepare for

preclinical studies;

effective at solubilizing

high drug

concentrations.[10]

The drug may

precipitate upon

dilution in the GI tract,

leading to variable

absorption.[10]

Particle Size

Reduction

(Nanosizing)

The particle size of

the drug is reduced to

the nanometer range

using techniques like

wet bead milling.[12]

[14]

Increases the surface

area for dissolution

according to the

Noyes-Whitney

equation.[14][17]

May not be sufficient

for drugs with very low

intrinsic solubility; can

lead to particle

agglomeration.

Solution 2: Develop a Logical Approach to Formulation Selection
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A systematic workflow can help identify the most promising formulation strategy for MS6105.

This involves characterizing the compound and screening various formulation types.
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Logical workflow for troubleshooting poor bioavailability.

Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
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This protocol provides a basic method for preparing an ASD of MS6105 for preclinical

evaluation.

Materials: MS6105, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile

organic solvent (e.g., methanol, acetone).

Dissolution: Weigh appropriate amounts of MS6105 and the polymer carrier. Dissolve both

components completely in the selected organic solvent in a round-bottom flask. A typical

drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w).

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under

reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on

the flask wall.

Final Drying: Place the flask under a high vacuum for 12-24 hours to remove any residual

solvent.

Collection and Milling: Carefully scrape the dried ASD film from the flask. Gently mill the

resulting solid into a fine powder using a mortar and pestle.

Characterization (Recommended): Confirm the amorphous nature of the dispersion using

techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction

(XRPD).

Reconstitution: For dosing, the ASD powder can be suspended in an aqueous vehicle (e.g.,

0.5% methylcellulose) immediately before administration.

Protocol 2: General Protocol for a Comparative In Vivo Pharmacokinetic Study in Mice

This protocol outlines the key steps for an in vivo study to compare different MS6105
formulations.[18][19][20]

Animal Model: Use male or female mice (e.g., C57BL/6 or CD-1 strain), typically 8-10 weeks

old. Acclimate animals for at least one week before the study.

Study Groups:
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Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute

bioavailability. The formulation should be a clear solution (e.g., in 5% DMSO, 40%

PEG400, 55% saline).

Group 2: Oral gavage (PO) with Formulation A (e.g., ASD suspension) at a higher dose

(e.g., 10 mg/kg).

Group 3: Oral gavage (PO) with Formulation B (e.g., SEDDS) at the same dose.

Use at least 3-4 animals per time point or 3-4 animals with serial sampling.

Dosing: Administer the formulations accurately based on animal body weight. For IV, use the

tail vein. For PO, use oral gavage.

Blood Sampling: Collect blood samples (e.g., 30-50 µL) into EDTA-coated tubes at

predetermined time points.[21]

IV route: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

PO route: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

Plasma Processing: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10

min at 4°C) to separate the plasma.[21]

Sample Storage: Store plasma samples at -80°C until bioanalysis.[21]

Bioanalysis: Quantify the concentration of MS6105 in plasma samples using a validated

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[21]

Data Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) using non-

compartmental analysis software.[19] Calculate oral bioavailability (F%) by comparing the

dose-normalized AUC from the PO groups to the IV group.
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Experimental workflow for an in vivo PK study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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